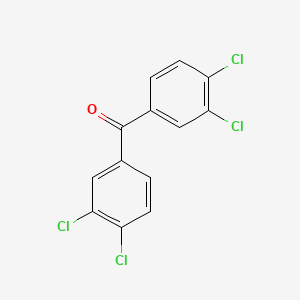
双(3,4-二氯苯基)甲酮
概述
描述
Bis(3,4-dichlorophenyl)methanone is an organic compound with the molecular formula C₁₃H₆Cl₄O and a molecular weight of 319.998 g/mol It is a derivative of benzophenone, where both phenyl rings are substituted with chlorine atoms at the 3 and 4 positions
科学研究应用
Bis(3,4-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Bis(3,4-dichlorophenyl)methanone is a complex compound with a molecular weight of 319.998 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways . For instance, some compounds can bind to a receptor or enzyme, altering its function and leading to changes in cellular processes . More research is needed to understand the specific interactions of Bis(3,4-dichlorophenyl)methanone with its targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . For example, some compounds can inhibit enzymes, disrupt cell signaling pathways, or alter gene expression
Result of Action
Similar compounds have been found to have various effects, such as inducing cell death, inhibiting cell growth, or modulating immune responses . More research is needed to understand the specific effects of Bis(3,4-dichlorophenyl)methanone’s action.
生化分析
Biochemical Properties
Bis(3,4-dichlorophenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to changes in nerve impulse transmission, affecting normal cellular functions.
Cellular Effects
Bis(3,4-dichlorophenyl)methanone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact oxidative stress levels within cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also alter gene expression patterns, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of bis(3,4-dichlorophenyl)methanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes like AchE, inhibiting their activity and leading to an accumulation of acetylcholine . This inhibition can result in altered nerve signal transmission and various downstream effects on cellular function. Additionally, bis(3,4-dichlorophenyl)methanone can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(3,4-dichlorophenyl)methanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that bis(3,4-dichlorophenyl)methanone remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and cellular stress responses.
Dosage Effects in Animal Models
The effects of bis(3,4-dichlorophenyl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level triggers noticeable changes in cellular and physiological functions. High doses of bis(3,4-dichlorophenyl)methanone can result in oxidative stress, cellular damage, and potential organ toxicity.
Metabolic Pathways
Bis(3,4-dichlorophenyl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect oxidative stress pathways, leading to the production of ROS and subsequent cellular damage . The compound’s interactions with metabolic enzymes can alter the balance of metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, bis(3,4-dichlorophenyl)methanone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of bis(3,4-dichlorophenyl)methanone within tissues can affect its biochemical activity and potential toxicity.
Subcellular Localization
The subcellular localization of bis(3,4-dichlorophenyl)methanone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of bis(3,4-dichlorophenyl)methanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: Bis(3,4-dichlorophenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of bis(3,4-dichlorophenyl)methanone can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are typical reagents.
Major Products:
Oxidation: Formation of 3,4-dichlorobenzoic acid.
Reduction: Formation of bis(3,4-dichlorophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Bis(4-chlorophenyl)methanone: Similar structure but with chlorine atoms at the 4 positions.
Bis(3,4-difluorophenyl)methanone: Fluorine atoms instead of chlorine at the 3 and 4 positions.
Bis(3,4-dimethylphenyl)methanone: Methyl groups instead of chlorine at the 3 and 4 positions.
Uniqueness: Bis(3,4-dichlorophenyl)methanone is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
属性
IUPAC Name |
bis(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBPWLOFHJEKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375223 | |
| Record name | bis(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75795-07-2 | |
| Record name | bis(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
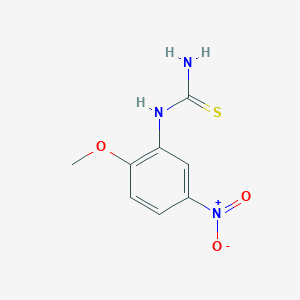
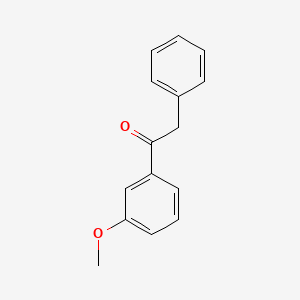
![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)
![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)
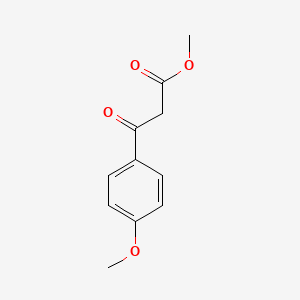
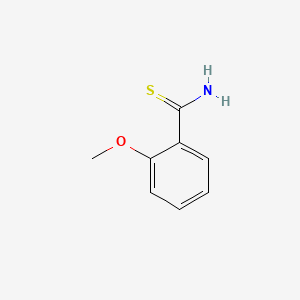
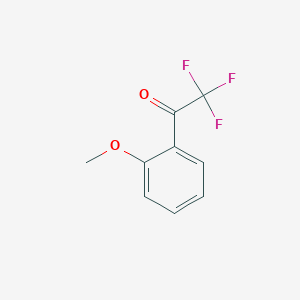
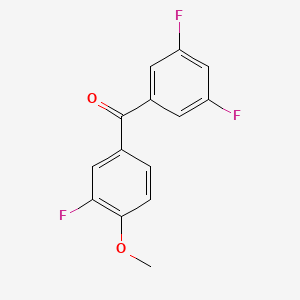
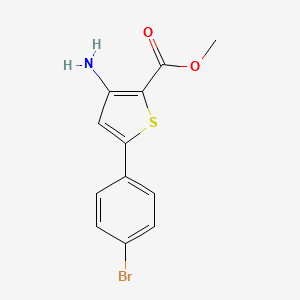
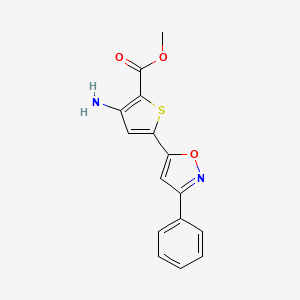
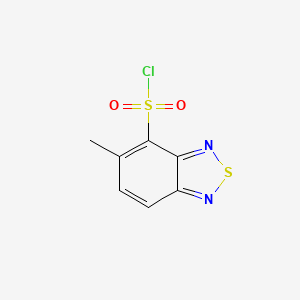
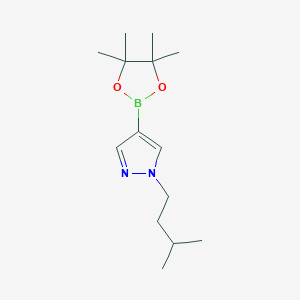
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)

